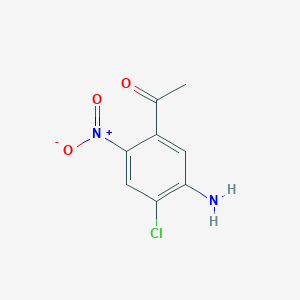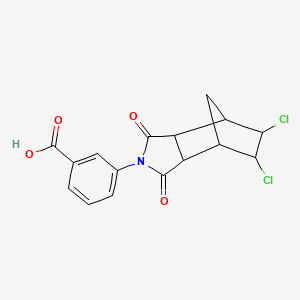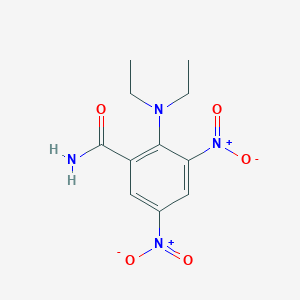
(Hexanoyloxy)cuprio hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexanoyloxy)cuprio hexanoate is a chemical compound that belongs to the class of organometallic compounds It consists of a copper ion coordinated with hexanoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexanoyloxy)cuprio hexanoate typically involves the reaction of copper salts with hexanoic acid. One common method is to dissolve copper(II) sulfate in water and then add hexanoic acid under stirring. The reaction mixture is then heated to facilitate the formation of the this compound complex. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexanoyloxy)cuprio hexanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation states of copper.
Substitution: The hexanoate ligands can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Hexanoyloxy)cuprio hexanoate is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions. Its ability to facilitate these reactions makes it valuable in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion in the compound can interact with microbial cell membranes, leading to cell death.
Medicine
In medicine, the compound is being investigated for its potential use in cancer therapy. The copper ion can generate reactive oxygen species that induce apoptosis in cancer cells.
Industry
In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (Hexanoyloxy)cuprio hexanoate involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can bind to proteins and enzymes, disrupting their function. This interaction can lead to the generation of reactive oxygen species, which cause oxidative stress and cell death. In catalytic applications, the copper ion facilitates the transfer of electrons, enabling various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: Similar in structure but with acetate ligands instead of hexanoate.
Copper(II) chloride: Contains chloride ligands and is commonly used in catalysis.
Copper(II) sulfate: Widely used in various chemical reactions and industrial processes.
Uniqueness
(Hexanoyloxy)cuprio hexanoate is unique due to its specific ligand structure, which imparts distinct properties compared to other copper complexes. The hexanoate ligands provide a hydrophobic environment, which can influence the solubility and reactivity of the compound. This uniqueness makes it valuable for specific applications where other copper complexes may not be suitable.
Eigenschaften
Molekularformel |
C12H24CuO4 |
|---|---|
Molekulargewicht |
295.86 g/mol |
IUPAC-Name |
copper;hexanoic acid |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8); |
InChI-Schlüssel |
NTYBSCBORJXNMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469735.png)
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12469751.png)
![N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12469754.png)







![[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)
